molecular formula C13H10ClF3N2O2 B2512116 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 318959-11-4

6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B2512116
CAS No.: 318959-11-4
M. Wt: 318.68
InChI Key: GKCZUFDGCLUNRE-UHFFFAOYSA-N
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Description

6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H10ClF3N2O2 and its molecular weight is 318.68. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with tri- and tetra-substituted imidazole scaffolds are known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is crucial in the release of proinflammatory cytokines. These inhibitors are designed to bind selectively to the ATP pocket of p38 MAP kinase, demonstrating higher binding selectivity and potency than reference compounds like SB203580. This pharmacophore design emphasizes the significance of hydrophobic pocket II occupation and the impact of substituents on the imidazole scaffold for enhancing inhibitory activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs), which include the 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione structure, are highly regarded for their applications as high-quality pigments and in various electronic devices due to their exceptional optical properties. These compounds exhibit significant bathochromic shifts in absorption and increased two-photon absorption cross-section, showcasing their potential for future technological applications (Grzybowski & Gryko, 2015).

Organophosphorus Azoles: NMR Spectroscopy and Quantum Chemistry

The study of organophosphorus azoles, including structures related to this compound, through NMR spectroscopy and quantum chemistry, provides insights into their stereochemical structures and potential applications. This research highlights the versatility of azoles in synthesizing compounds with tetra-, penta-, and hexacoordinated phosphorus atoms, offering pathways for novel chemical syntheses (Larina, 2023).

Pyrimidine Appended Optical Sensors

The structural framework of this compound provides a foundation for the development of pyrimidine-based optical sensors. These sensors, leveraging the unique properties of pyrimidine derivatives, demonstrate exquisite sensitivity and selectivity for various applications, including environmental monitoring and biomedical diagnostics (Jindal & Kaur, 2021).

Conjugated Polymers for Electronic Devices

The chemical structure of this compound contributes to the synthesis of conjugated polymers, which are essential for high-performance electronic devices. Research into these polymers explores their potential for improved optical, electrochemical, and device performance, underscoring the importance of structural manipulation for technological advancements (Deng et al., 2019).

Mechanism of Action

    Target of Action

    Compounds with a similar structure, such as imidazole derivatives, have been reported to show various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact biological activity that “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” exhibits.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a trifluoromethyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .

Properties

IUPAC Name

6-chloro-2-[3-(trifluoromethyl)phenyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c14-8-5-10-11(20)19(12(21)18(10)6-8)9-3-1-2-7(4-9)13(15,16)17/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCZUFDGCLUNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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